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molecular formula C13H7BrO2S B2646764 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran CAS No. 433254-74-1

5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran

Cat. No. B2646764
M. Wt: 307.16
InChI Key: VPSLEJKACKUKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709528B2

Procedure details

Potassium carbonate (12.0 g, 0.087 mol) and subsequently 2-bromo-1-(thiophen-2-yl)ethanone (7.0 g, 0.034 mol; prepared as described in J. Med. Chem. 30, 1497 (1987)) were added to a stirred solution of 5-bromosalicylaldehyde (6.9 g, 0.034 mol) in acetone (150 mL). The mixture was stirred at ambient temperature for 30 min at first and then refluxed for 1 h. Solid mass was filtered off, washed with hot acetone (2×50 mL) and the filtrate was evaporated in vacuo. The residue (11.3 g) was crystallized from ethanol (15 mL) giving (5-bromobenzo[b]furan-2-yl)-(thiophen-2-yl)methanone. Yield: 8.0 g (77%). M.p. 84-86° C. RF (SiO2, hexane/ethyl acetate 3:1) 0.70.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][C:9]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)=[O:10].[Br:16][C:17]1[CH:24]=[C:21]([CH:22]=O)[C:20]([OH:25])=[CH:19][CH:18]=1>CC(C)=O>[Br:16][C:17]1[CH:18]=[CH:19][C:20]2[O:25][C:8]([C:9]([C:11]3[S:12][CH:13]=[CH:14][CH:15]=3)=[O:10])=[CH:22][C:21]=2[CH:24]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 g
Type
reactant
Smiles
BrCC(=O)C=1SC=CC1
Name
Quantity
6.9 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 30 min at first and
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Solid mass was filtered off
WASH
Type
WASH
Details
washed with hot acetone (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (11.3 g) was crystallized from ethanol (15 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(OC(=C2)C(=O)C=2SC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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